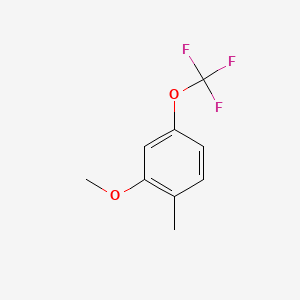
2-Methyl-5-(trifluoromethoxy)anisole
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethoxy)anisole is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-5-(trifluoromethoxy)anisole is a compound of growing interest in the field of medicinal chemistry, particularly due to its unique trifluoromethoxy group that enhances its biological activity. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to an anisole structure. The chemical formula is C₉H₈F₃O₂, with a molecular weight of 218.16 g/mol. The trifluoromethoxy group is known to influence the lipophilicity and electronic properties of the molecule, which can enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an insecticide and therapeutic agent. The following sections detail specific activities and findings related to this compound.
Insecticidal Activity
Research indicates that compounds containing trifluoromethoxy groups exhibit significant insecticidal properties. For instance, this compound has been shown to act as a modulator of voltage-gated sodium channels (vgSCh), similar to other known insecticides such as Indoxacarb .
Table 1: Insecticidal Efficacy Comparison
| Compound | Mode of Action | Efficacy (%) |
|---|---|---|
| This compound | Voltage-gated sodium channel modulator | TBD |
| Indoxacarb | Voltage-gated sodium channel modulator | TBD |
| Triflumuron | Inhibitor of chitin synthesis | TBD |
Antimicrobial Activity
In addition to its insecticidal properties, there are indications that this compound may possess antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific biochemical pathways:
- Voltage-Gated Sodium Channels : The trifluoromethoxy group may enhance binding affinity to these channels, leading to paralysis in insects.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, indicating that this compound may also act as an enzyme inhibitor .
Pharmacokinetics
Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and sufficient solubility. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with trifluoromethoxy groups:
- A study on trifluoromethyl ethers highlighted their increasing utility in bioactive compounds, reinforcing the importance of the trifluoromethoxy substituent in enhancing biological activity .
- Research on analogous compounds demonstrated significant antileishmanial and antimalarial activities, which may suggest similar potential for this compound.
Eigenschaften
IUPAC Name |
2-methoxy-1-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-3-4-7(5-8(6)13-2)14-9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFKOVVUHAFOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















